5-bromo-1-{[5-(2-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methyl}-2,3-dihydro-1H-indole-2,3-dione
Description
Properties
IUPAC Name |
5-bromo-1-[[3-(2-chlorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrClN3O3/c1-33-17-9-6-15(7-10-17)21-13-23(18-4-2-3-5-20(18)27)30(28-21)14-29-22-11-8-16(26)12-19(22)24(31)25(29)32/h2-12,23H,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZIWZHEJNIRDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3Cl)CN4C5=C(C=C(C=C5)Br)C(=O)C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chalcone Precursor Formation
A Claisen-Schmidt condensation between 4-methoxyacetophenone and 2-chlorobenzaldehyde generates the α,β-unsaturated ketone (chalcone):
Reaction conditions:
Pyrazoline Cyclization
The chalcone reacts with hydrazine hydrate under microwave-assisted conditions to form the dihydropyrazole ring:
Optimized parameters:
Functionalization of the Isatin Core
The 5-bromoindole-2,3-dione component is prepared through bromination of isatin followed by N-alkylation.
Bromination of Isatin
Isatin undergoes electrophilic substitution at the 5-position using bromine in acetic acid:
Key details:
N-Alkylation with Chloromethyl Group
5-Bromoisatin is alkylated using chloromethyl methyl ether (MOMCl) to introduce the reactive chloromethyl substituent:
Conditions:
Coupling of Pyrazole and Isatin Moieties
The final step involves nucleophilic substitution between the pyrazole intermediate and chloromethyl-isatin derivative.
Alkylation Reaction
Optimized protocol:
Purification and Characterization
Alternative Synthetic Routes
One-Pot Tandem Strategy
A patent describes a tandem cyclization-alkylation approach using:
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Reagents : Hydrazine hydrate, chalcone, and chloromethyl-isatin in acetonitrile
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Catalyst : p-Toluenesulfonic acid (0.2 eq)
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Yield : 58% (over two steps)
Microwave-Assisted Coupling
Reducing reaction time from 8 hours to 45 minutes using microwave irradiation (100°C, 150 W).
Critical Analysis of Methodologies
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | 8–12 hours | 20–45 minutes |
| Yield | 63–70% | 68–72% |
| Purity (HPLC) | 95–97% | 97–99% |
| Energy Consumption | High | Low |
Microwave synthesis improves efficiency but requires specialized equipment. The conventional route remains preferable for large-scale production due to lower infrastructure costs.
Challenges and Optimization Opportunities
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Regioselectivity in Pyrazole Formation : Minor regioisomers (<5%) require column chromatography for removal.
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Solubility Issues : DMF enhances reaction kinetics but complicates waste management. Switching to PEG-400 reduces toxicity.
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Halogen Stability : Bromine substituents may degrade above 120°C; temperature-controlled steps are critical .
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-{[5-(2-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methyl}-2,3-dihydro-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or silver nitrate in ethanol can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
5-bromo-1-{[5-(2-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methyl}-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including anti-inflammatory or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 5-bromo-1-{[5-(2-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methyl}-2,3-dihydro-1H-indole-2,3-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Table 1: Key Physical and Spectral Properties of Selected Analogs
Key Observations:
Chlorine at the 2-position of the phenyl ring (target) may enhance lipophilicity compared to 4-chloro analogs .
Thermal Stability: Sulfonamide-containing analogs (e.g., ) exhibit higher melting points (~130–160°C) due to strong intermolecular hydrogen bonding, whereas non-sulfonamide derivatives (e.g., ) lack such data, suggesting variability in crystallinity.
Functional and Pharmacological Comparisons
Key Insights:
- Antimicrobial Potential: Chloro/bromo-thiazole derivatives (e.g., ) show moderate antimicrobial activity, suggesting the target compound’s 2-chlorophenyl group could enhance similar properties.
- Antioxidant Pathways : The indole-triazole hybrid in demonstrates radical-scavenging capacity, implying that the target’s bromoindole core may contribute to redox-modulating effects.
- Material Science : Isostructural chloro/bromo derivatives (e.g., ) are studied for intermolecular interactions in crystal packing, relevant to designing organic semiconductors or sensors.
Biological Activity
The compound 5-bromo-1-{[5-(2-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methyl}-2,3-dihydro-1H-indole-2,3-dione is a complex organic molecule with significant potential in medicinal chemistry. Its intricate structure suggests various biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by relevant case studies and research findings.
- Molecular Formula: C25H19BrClN3O3
- Molecular Weight: 524.79 g/mol
- CAS Number: [71892007]
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The presence of the bromine and chlorine substituents may enhance its electrophilic properties, allowing it to form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially leading to modulation of enzymatic activities or disruption of cellular processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various derivatives related to this compound. For instance, compounds containing similar pyrazole and indole structures have shown significant efficacy against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Comparison
| Compound Structure | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| Pyrazole Derivative A | Effective (MIC = 32 µg/mL) | Moderate (MIC = 64 µg/mL) |
| Indole Derivative B | Highly Effective (MIC = 16 µg/mL) | Effective (MIC = 32 µg/mL) |
| Target Compound | Pending Evaluation | Pending Evaluation |
Anticancer Activity
The anticancer properties of compounds similar to This compound have been investigated in various cell lines. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
Case Study: Induction of Apoptosis
A study conducted on human breast cancer cell lines demonstrated that a related compound significantly increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic markers. This shift led to enhanced cell death rates compared to untreated controls.
Research Findings
Recent literature emphasizes the importance of structure-activity relationships (SAR) in predicting the biological efficacy of such complex molecules. For example:
- Study on Pyrazole Derivatives: A series of pyrazole derivatives were synthesized and evaluated for their antibacterial properties. The study found that modifications at the phenyl rings significantly influenced the activity against various bacterial strains .
- Quantum Chemical Studies: Quantum chemical calculations have been employed to predict the reactivity and binding affinities of these compounds with biological targets. These studies suggest that electronic properties are crucial for their biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
